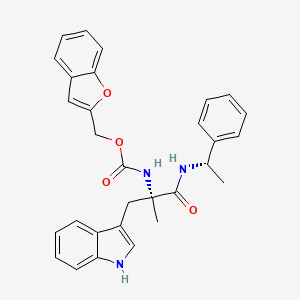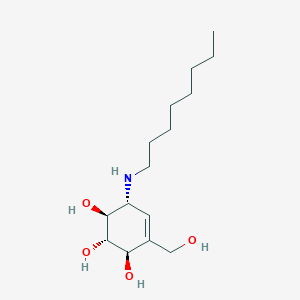
2-Chloro-cis,cis-muconate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-cis,cis-muconate(2-) is a chlorocarboxylic acid anion. It derives from a cis,cis-muconate. It is a conjugate base of a 2-chloro-cis,cis-muconic acid.
Aplicaciones Científicas De Investigación
Enzymatic Reactions and Bacterial Degradation
Research indicates that 2-chloro-cis,cis-muconate is involved in enzymatic reactions and bacterial degradation processes. Muconate cycloisomerases from various bacterial strains, including Pseudomonas putida, Acinetobacter calcoaceticus, and others, have been studied for their ability to convert this compound into chloromuconolactones. These enzymes have shown significant potential in biodegradation pathways, especially in the degradation of chlorinated aromatic compounds (Vollmer et al., 1994); (Vollmer & Schlömann, 1995).
Chemical Structure and Biodegradability
Studies have focused on the chemical structure and biodegradability of halogenated aromatic compounds, including chlorinated muconic acids. The conversion of these compounds into maleoylacetic acid, an important step in biodegradation pathways, has been a key area of research. This provides insights into how environmental pollutants can be broken down through natural processes (Schmidt & Knackmuss, 1980).
Formation of Antibiotics
Research has revealed the potential of muconate cycloisomerases to transform this compound into antibiotics such as protoanemonin. This highlights an intriguing application in the pharmaceutical industry, where bacterial enzymes could be used to synthesize antibiotic compounds (Skiba et al., 2002).
Polymerization and Material Science
Studies have explored the radical polymerization of muconates, including this compound, in various states (isotropic and crystalline). These investigations are significant for material science, particularly in the development of new polymers and plastics with potential industrial applications (Matsumoto et al., 1996).
Renewable Polyesters and Green Chemistry
Research into renewable polyesters from muconic acid, including derivatives like this compound, has gained attention. This aligns with the principles of green chemistry, focusing on the synthesis of environmentally friendly and sustainable materials. The incorporation of muconic acid into polyesters and subsequent polymerization demonstrates the potential of these compounds in producing eco-friendly materials (Rorrer et al., 2016).
Propiedades
Fórmula molecular |
C6H3ClO4-2 |
|---|---|
Peso molecular |
174.54 g/mol |
Nombre IUPAC |
(2E,4Z)-2-chlorohexa-2,4-dienedioate |
InChI |
InChI=1S/C6H5ClO4/c7-4(6(10)11)2-1-3-5(8)9/h1-3H,(H,8,9)(H,10,11)/p-2/b3-1-,4-2+ |
Clave InChI |
OZNNVVBQWHRHHH-HSFFGMMNSA-L |
SMILES isomérico |
C(=C\C(=O)[O-])\C=C(/C(=O)[O-])\Cl |
SMILES |
C(=CC(=O)[O-])C=C(C(=O)[O-])Cl |
SMILES canónico |
C(=CC(=O)[O-])C=C(C(=O)[O-])Cl |
Sinónimos |
2-chloro-cis,cis-muconate 2-chloro-cis,cis-muconic acid 2-chloromuconate 2-chloromuconic acid 2-chloromuconic acid, (E,Z)-isomer 2-chloromuconic acid, (Z,Z)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,4R,5S,8R)-8-decyl-3,4-dihydroxy-2,6-dioxo-1,7-dioxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1241228.png)
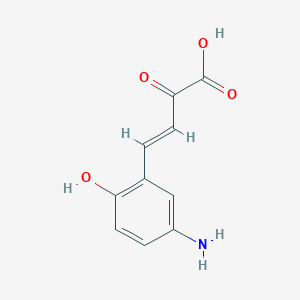
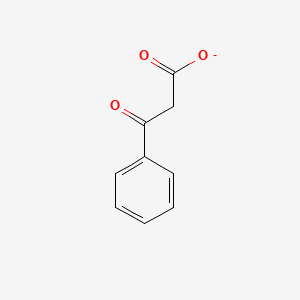
![[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] (Z)-icos-11-enoate](/img/structure/B1241231.png)
![[(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (Z)-icos-11-enoate](/img/structure/B1241232.png)
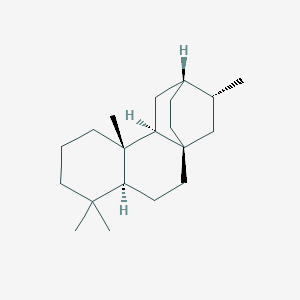

![(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-[(1-prop-2-enylpyridin-1-ium-2-yl)sulfinylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1241237.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B1241242.png)

![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241247.png)
